2,2'-Dichloro diphenyl disulfide

Vue d'ensemble

Description

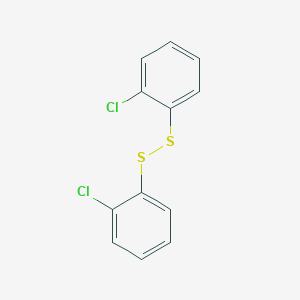

2,2’-Dichloro diphenyl disulfide is an organic compound with the molecular formula C12H8Cl2S2. It is a white to off-white solid that is slightly soluble in chloroform, DMSO, and methanol . This compound is primarily used as an intermediate in the synthesis of various chemicals and has applications in different fields such as chemistry, biology, and industry.

Méthodes De Préparation

2,2’-Dichloro diphenyl disulfide can be synthesized through the oxidation of thiophenol derivatives. One common method involves the reaction of 2-chlorothiophenol with iodine in the presence of a base, resulting in the formation of 2,2’-Dichloro diphenyl disulfide and hydrogen iodide as a byproduct . Another method uses hydrogen peroxide as the oxidant . Industrial production methods typically involve similar oxidative processes but on a larger scale, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2,2’-Dichloro diphenyl disulfide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfoxides and sulfones.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include iodine, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and thiophenol derivatives.

Applications De Recherche Scientifique

Chemistry and Organic Synthesis

DCDDS serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals: Used in the development of drug compounds where disulfide bonds are crucial for biological activity.

- Agrochemicals: Acts as a precursor in synthesizing pesticides and herbicides.

Table 1: Key Applications in Organic Synthesis

| Application Type | Specific Uses |

|---|---|

| Pharmaceuticals | Drug intermediates |

| Agrochemicals | Pesticide synthesis |

| Material Science | Polymer production |

Biochemical Research

DCDDS is utilized in biochemical studies to investigate the role of disulfide bonds in proteins and other biological molecules. It helps elucidate mechanisms of protein folding and redox reactions, which are vital for understanding various biological processes.

Case Study: Disulfide Bond Interactions

In a study examining protein structure, researchers employed DCDDS to analyze how disulfide bonds influence protein stability and function. The findings highlighted its potential in therapeutic applications where protein misfolding is implicated.

Industrial Applications

DCDDS is also used in industrial processes:

- Production of Polymers and Resins: Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties.

- Chemical Manufacturing: Acts as a reagent in various chemical reactions including oxidation and substitution reactions.

Environmental Considerations

While DCDDS has beneficial applications, its environmental impact must be assessed. Proper handling and disposal are essential to mitigate any potential risks associated with its use.

Mécanisme D'action

The mechanism of action of 2,2’-Dichloro diphenyl disulfide involves its ability to form disulfide bonds with other molecules. This property allows it to interact with proteins and enzymes, potentially altering their structure and function . The molecular targets and pathways involved in its action are primarily related to its reactivity with thiol groups in proteins, leading to the formation of disulfide bonds .

Comparaison Avec Des Composés Similaires

2,2’-Dichloro diphenyl disulfide can be compared with other similar compounds such as diphenyl disulfide and dimethyl disulfide. While all these compounds contain disulfide bonds, 2,2’-Dichloro diphenyl disulfide is unique due to the presence of chlorine atoms, which can influence its reactivity and applications . Similar compounds include:

Diphenyl disulfide: Lacks chlorine atoms and has different reactivity and applications.

Dimethyl disulfide: Contains methyl groups instead of phenyl groups, leading to different chemical properties and uses.

Activité Biologique

2,2'-Dichloro diphenyl disulfide (DCBDS), with the molecular formula C12H8Cl2S2, is an organosulfur compound that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily utilized in studies focused on disulfide bonds in proteins and other biological molecules, making it significant for understanding various biochemical processes.

- Molecular Weight : 287.23 g/mol

- Appearance : White to off-white solid

- Solubility : Slightly soluble in chloroform, DMSO, and methanol

DCBDS exhibits its biological activity through several mechanisms:

- Disulfide Bond Formation : As a disulfide compound, DCBDS can form disulfide bonds with thiol-containing molecules, influencing protein folding and stability.

- Redox Reactions : It participates in redox reactions that can affect cellular signaling pathways and oxidative stress responses .

- Radical-Mediated Mechanisms : DCBDS can undergo exchange reactions via radical-mediated mechanisms, which may lead to the modification of biomolecules.

Antioxidant Properties

Research indicates that DCBDS may possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of diseases characterized by inflammation and oxidative damage.

Case Studies and Research Findings

Comparison with Similar Compounds

DCBDS can be compared with other disulfide compounds to highlight its unique properties:

Pharmacokinetics

The pharmacokinetic profile of DCBDS is not extensively documented; however, it is known to be absorbed through various biological membranes due to its moderate lipophilicity. The compound's stability under physiological conditions suggests potential for therapeutic applications.

Safety and Toxicology

While specific toxicological data on DCBDS is limited, general safety guidelines for handling organosulfur compounds apply. Potential risks include skin irritation upon contact and respiratory issues if inhaled as dust. Proper safety measures should be implemented during laboratory handling.

Propriétés

IUPAC Name |

1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCDDWQDDMUOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948181 | |

| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31121-19-4, 25338-90-3 | |

| Record name | 31121-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.